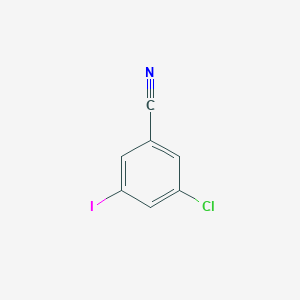

3-Chloro-5-iodobenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-iodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClIN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXWXOASLNWUAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)I)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641060 | |

| Record name | 3-Chloro-5-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289039-30-1 | |

| Record name | 3-Chloro-5-iodobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289039-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-5-iodobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of 3-Chloro-5-iodobenzonitrile

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound (CAS No: 289039-30-1). The information is intended for professionals in research, chemical synthesis, and drug development who utilize substituted benzonitriles as key building blocks in their work.

Core Chemical and Physical Properties

This compound is a halogenated aromatic nitrile, a class of organic compounds featuring a benzene ring substituted with both a nitrile (-C≡N) group and halogen atoms.[1] The presence of chlorine and iodine atoms, along with the nitrile group, imparts distinct reactivity to the molecule, making it a valuable intermediate in organic synthesis.[1] The iodine atom, in particular, is a good leaving group, rendering the compound suitable for various cross-coupling reactions.[1]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 289039-30-1 | [2][3][4] |

| Molecular Formula | C₇H₃ClIN | [2][3][5] |

| Molecular Weight | 263.46 g/mol | [2][3][4] |

| IUPAC Name | This compound | [5] |

| Appearance | White to off-white solid/powder | [4][6] |

| Boiling Point | 275.4 ± 25.0 °C at 760 mmHg | [2][4] |

| Density | 2.0 ± 0.1 g/cm³ | [2] |

| Flash Point | 120.3 ± 23.2 °C | [2] |

| Solubility | Insoluble in water; Soluble in dichloromethane, chloroform | [6] |

| Storage | Store refrigerated at 2-8°C in a cool, dry, dark place | [4][6] |

Synthesis and Reactivity

The reactivity of this compound is largely dictated by its functional groups. The carbon-iodine bond is particularly susceptible to participating in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1] This allows for the facile introduction of the 3-chloro-5-cyanophenyl moiety into more complex molecular architectures, a key strategy in medicinal chemistry and materials science.[1] The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding its synthetic utility.

Experimental Protocols

General Experimental Protocol for the Synthesis of Aryl Nitriles via the Sandmeyer Reaction

This protocol provides a general methodology for the synthesis of a substituted benzonitrile from a corresponding aniline precursor. This method can be adapted for the synthesis of this compound, likely starting from 3-amino-5-chlorobenzonitrile (to introduce the iodo group) or 3-chloro-5-iodoaniline (to introduce the nitrile group).

Materials:

-

Substituted Aniline (e.g., 3-chloro-5-iodoaniline)

-

Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

-

Deionized Water

-

Ice

-

Organic Solvent (e.g., Dichloromethane or Diethyl Ether)

-

Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) (for drying)

Procedure:

-

Diazotization:

-

Dissolve the starting aniline in an aqueous solution of HCl or H₂SO₄ in a flask, cooling the mixture to 0-5°C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution while maintaining the temperature between 0-5°C.

-

Stir the mixture for an additional 15-30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Cyanation (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of copper(I) cyanide in an aqueous solution of sodium or potassium cyanide. Cool this solution in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution to the cyanide solution. Vigorous evolution of nitrogen gas is expected.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it gently (e.g., to 50-60°C) for 30-60 minutes to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product into an organic solvent like dichloromethane or diethyl ether.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

-

-

Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude benzonitrile product by a suitable method, such as column chromatography on silica gel or recrystallization.[8]

Visualizations

The following diagrams illustrate key logical and experimental workflows related to this compound.

Caption: Generalized workflow for the synthesis of this compound via the Sandmeyer reaction.

Caption: Role of this compound as a building block in drug discovery workflows.

Safety and Handling

This compound should be handled by personnel qualified in managing potentially hazardous chemicals.[2] It is harmful if swallowed, in contact with skin, or inhaled.[2] Standard personal protective equipment, including safety goggles, chemical-resistant gloves, and laboratory clothing, should be worn.[2] All handling should be conducted in a well-ventilated area or a chemical fume hood.[2] The compound should be stored in a cool, dry, and well-ventilated location, away from heat, flames, and incompatible materials such as oxidizing agents.[2][6]

Applications in Research and Development

The primary application of this compound is as a versatile chemical intermediate.[9] Its trifunctional nature (containing chloro, iodo, and nitrile groups) allows for selective and sequential chemical modifications, making it a valuable precursor in the synthesis of complex organic molecules.

-

Pharmaceutical Intermediates: The structural motif of this compound is relevant in the construction of novel therapeutic agents.[9][10] The ability to use the iodo-substituent for cross-coupling reactions allows for the assembly of intricate molecular frameworks common in modern drug candidates.[1]

-

Agrochemical Synthesis: Similar to its role in pharmaceuticals, it serves as a building block in the development of new pesticides and herbicides, where specific substitution patterns are required for targeted biological activity.[9]

-

Materials Science: The rigid aromatic core and reactive handles make it a candidate for the synthesis of specialty chemicals, including ligands for catalysis and modifiers for advanced polymers.[9]

References

- 1. 3-Iodobenzonitrile | 69113-59-3 | Benchchem [benchchem.com]

- 2. This compound | CAS#:289039-30-1 | Chemsrc [chemsrc.com]

- 3. parchem.com [parchem.com]

- 4. This compound CAS#: 289039-30-1 [m.chemicalbook.com]

- 5. PubChemLite - this compound (C7H3ClIN) [pubchemlite.lcsb.uni.lu]

- 6. This compound Manufacturer & Supplier China | Properties, Uses, Safety Data | Buy High Purity this compound Online [nj-finechem.com]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. nbinno.com [nbinno.com]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Chloro-5-iodobenzonitrile (CAS: 289039-30-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-iodobenzonitrile is a halogenated aromatic nitrile that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a nitrile group and two different halogen atoms (chloro and iodo) at the meta positions, allows for selective and sequential functionalization. This makes it a valuable precursor for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its utility in drug discovery and development.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a white to off-white crystalline powder.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 289039-30-1 | [2] |

| Molecular Formula | C₇H₃ClIN | [2] |

| Molecular Weight | 263.46 g/mol | [2] |

| Appearance | White to off-white powder/crystal | [1] |

| Melting Point | 105-106 °C | |

| Boiling Point | 275.4 ± 25.0 °C at 760 mmHg | [2] |

| Solubility | Soluble in organic solvents such as ketones, ethers, and chlorinated alkanes. | |

| Purity | Typically >97% |

Synthesis

A common and efficient method for the synthesis of this compound involves a Sandmeyer reaction starting from 3-chloro-5-aminobenzonitrile. This multi-step process first converts the primary amine to a diazonium salt, which is then displaced by an iodide.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is based on established methodologies for Sandmeyer reactions.[3]

Materials and Reagents:

-

3-Chloro-5-aminobenzonitrile

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Sodium sulfite (Na₂SO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Diazotization:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, dissolve 3-chloro-5-aminobenzonitrile in an aqueous solution of hydrochloric acid.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Iodination:

-

In a separate flask, prepare a solution of potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen ceases.

-

-

Work-up and Purification:

-

Extract the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with a saturated solution of sodium sulfite (to remove excess iodine), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by recrystallization or column chromatography on silica gel.

-

Caption: Synthetic pathway for this compound.

Applications in Drug Discovery and Development

The reactivity of the iodo and chloro substituents, along with the nitrile group, makes this compound a valuable intermediate in the synthesis of pharmacologically active molecules. The carbon-iodine bond is particularly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl moieties.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds.[4][5] this compound readily participates in these reactions, selectively reacting at the more labile carbon-iodine bond.

Experimental Protocol: Suzuki-Miyaura Coupling

This is a general protocol and may require optimization for specific substrates.[6][7][8]

Materials and Reagents:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Water (for biphasic systems)

-

Ethyl acetate or other suitable extraction solvent

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add the degassed solvent(s).

-

Heat the reaction mixture with stirring to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

References

- 1. CAS 289039-30-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | CAS#:289039-30-1 | Chemsrc [chemsrc.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 3-Chloro-5-iodobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, experimental characterization, and applications of 3-Chloro-5-iodobenzonitrile, a key intermediate in synthetic chemistry and drug discovery.

Core Physicochemical Properties

This compound is a halogenated aromatic nitrile. Its structural features, including the chloro, iodo, and nitrile functional groups, make it a versatile building block in the synthesis of more complex molecules.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 289039-30-1 | [1][2][3] |

| Molecular Formula | C₇H₃ClIN | [1][4][5] |

| Molecular Weight | 263.46 g/mol | [1][4] |

| Appearance | White to off-white powder/solid | [6][7] |

| Melting Point | No specific data available | |

| Boiling Point | 275.4 ± 25.0 °C at 760 mmHg | [1][4][6] |

| Density | 2.0 ± 0.1 g/cm³ | [1][4][6] |

| Flash Point | 120.3 ± 23.2 °C | [1][4] |

| Solubility | Insoluble in water (estimated); Soluble in common organic solvents like dichloromethane and chloroform.[7] | |

| LogP | 2.99 | [1] |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [1] |

| Index of Refraction | 1.673 | [1] |

| Exact Mass | 262.899872 u | [1] |

Experimental Protocols for Physicochemical Characterization

Detailed experimental protocols for determining the physicochemical properties of chemical compounds like this compound are crucial for ensuring data accuracy and reproducibility. Below are generalized methodologies for key experiments.

Workflow for Physicochemical Characterization

Caption: A logical workflow for the synthesis, purification, and physicochemical characterization of a chemical compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the molecular structure by observing the magnetic properties of atomic nuclei.

-

Methodology: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solution is placed in a strong magnetic field and irradiated with radio waves. ¹H NMR and ¹³C NMR spectra are recorded on a spectrometer, typically at frequencies of 400 MHz for protons and 100 MHz for carbon. Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane, TMS).[8]

2. Mass Spectrometry (MS):

-

Objective: To determine the molecular weight and elemental composition.

-

Methodology: A sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) with an electron ionization (EI) source can provide the exact mass of the molecule.[8]

3. Infrared (IR) Spectroscopy:

-

Objective: To identify the functional groups present in the molecule.

-

Methodology: A sample is exposed to infrared radiation. The absorption of specific frequencies of IR radiation corresponds to the vibrational frequencies of the bonds within the molecule. The presence of a nitrile group (C≡N) would be indicated by a characteristic sharp absorption band.

4. Gas Chromatography (GC):

-

Objective: To determine the purity of the compound.

-

Methodology: A small amount of the sample is vaporized and injected into a gas chromatograph. The components of the sample are separated as they pass through a capillary column, and their retention times are recorded. The purity is determined by the relative area of the peak corresponding to this compound.

5. Melting Point Determination:

-

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

-

Methodology: A small amount of the crystalline solid is placed in a capillary tube and heated in a melting point apparatus. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded.

6. Solubility Testing:

-

Objective: To determine the solubility of the compound in various solvents.

-

Methodology: A small, measured amount of this compound is added to a known volume of a solvent (e.g., water, ethanol, dichloromethane) at a specific temperature. The mixture is agitated, and the solubility is observed and can be quantified.

Applications in Synthesis and Drug Discovery

This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of three distinct functional groups (nitrile, chloro, and iodo) on the benzene ring allows for a variety of chemical transformations.

The chloro and iodo substituents can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions) to form new carbon-carbon or carbon-heteroatom bonds. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for molecular elaboration. These characteristics make it a valuable building block for creating libraries of compounds for drug screening.

Illustrative Synthetic Workflow

References

- 1. This compound | CAS#:289039-30-1 | Chemsrc [chemsrc.com]

- 2. This compound | 289039-30-1 [chemicalbook.com]

- 3. parchem.com [parchem.com]

- 4. 3-氯-5-碘苯腈_MSDS_密度_沸点_CAS号【289039-30-1】_化源网 [chemsrc.com]

- 5. PubChemLite - this compound (C7H3ClIN) [pubchemlite.lcsb.uni.lu]

- 6. This compound CAS#: 289039-30-1 [m.chemicalbook.com]

- 7. This compound Manufacturer & Supplier China | Properties, Uses, Safety Data | Buy High Purity this compound Online [nj-finechem.com]

- 8. rsc.org [rsc.org]

An In-Depth Technical Guide to 3-Chloro-5-iodobenzonitrile: Molecular Structure, Properties, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-chloro-5-iodobenzonitrile, a halogenated aromatic nitrile of significant interest in synthetic organic chemistry and drug discovery. The document elucidates its molecular structure, physicochemical properties, and provides a detailed, validated protocol for its synthesis and characterization. Furthermore, it explores the compound's reactivity and its emerging applications as a versatile building block in the development of novel therapeutics.

Introduction

This compound (CAS No. 289039-30-1) is a polysubstituted aromatic compound featuring a nitrile group, a chlorine atom, and an iodine atom on a benzene ring.[1] This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of complex organic molecules. The presence of two different halogen atoms at the meta-positions relative to the nitrile group allows for selective functionalization, a key attribute for the construction of molecular libraries in medicinal chemistry. This guide aims to be a definitive resource for researchers, providing in-depth information on its molecular characteristics and practical guidance for its synthesis and use.

Molecular Structure and Physicochemical Properties

The molecular formula of this compound is C₇H₃ClIN, and it has a molecular weight of approximately 263.46 g/mol .[2][3][4] The structure consists of a central benzene ring with a cyano (-C≡N) group at position 1, a chlorine atom at position 3, and an iodine atom at position 5.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 289039-30-1 | [3][4][5] |

| Molecular Formula | C₇H₃ClIN | [4] |

| Molecular Weight | 263.463 g/mol | [4] |

| Appearance | White to off-white powder/crystal | [5] |

| Boiling Point (Predicted) | 275.4 ± 25.0 °C at 760 mmHg | [4] |

| Density (Predicted) | 2.0 ± 0.1 g/cm³ | [4] |

| Flash Point (Predicted) | 120.3 ± 23.2 °C | [4] |

| Storage Temperature | 2-8°C, protected from light | [5] |

Diagram 1: Molecular Structure of this compound

Caption: 2D representation of this compound.

Synthesis and Characterization

A reliable synthetic route to this compound involves a two-step process starting from the commercially available 3,5-dichloroaniline. This methodology provides a clear and reproducible pathway for obtaining the target compound in good yield.

Synthetic Workflow

The synthesis can be logically divided into two primary stages: the iodination of 3,5-dichloroaniline followed by a Sandmeyer reaction to introduce the nitrile functionality.

Diagram 2: Synthetic Workflow for this compound

Caption: Overall synthetic workflow from 3,5-dichloroaniline.

Experimental Protocols

Step 1: Synthesis of 3-chloro-5-iodo-aniline

This procedure is adapted from a known method for the synthesis of related haloanilines.

-

Reaction Setup: In a well-ventilated fume hood, dissolve 3,5-dichloroaniline in glacial acetic acid.

-

Iodination: Slowly add a solution of iodine monochloride in acetic acid to the reaction mixture at room temperature with constant stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by pouring the mixture into water. Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for the conversion of an aryl amine to an aryl nitrile.[6]

-

Diazotization: Dissolve the purified 3-chloro-5-iodoaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water and heat it to 60-70 °C. Slowly add the cold diazonium salt solution to the heated cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

Reaction Completion and Work-up: Stir the reaction mixture at this temperature until the reaction is complete (monitored by TLC). Cool the mixture to room temperature and extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude this compound can be further purified by recrystallization or column chromatography.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show three aromatic protons with distinct chemical shifts and coupling patterns characteristic of a 1,3,5-trisubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the seven carbon atoms in the molecule, including the quaternary carbons attached to the substituents and the nitrile carbon.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight. The isotopic pattern of chlorine will be observable. Predicted mass spectrometry data suggests a monoisotopic mass of 262.89987 Da.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the differential reactivity of the C-Cl and C-I bonds. The carbon-iodine bond is significantly more reactive towards metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its lower bond dissociation energy. This allows for the selective introduction of various aryl or heteroaryl groups at the 5-position, while leaving the less reactive C-Cl bond intact for subsequent transformations.

This selective reactivity makes this compound a valuable building block in the synthesis of complex molecules, including pharmaceutically active compounds. Its structural motif can be found in scaffolds for various therapeutic targets. For instance, substituted benzonitriles are known to be key components in the development of selective estrogen receptor degraders (SERDs) and other targeted therapies.

Diagram 3: Reactivity and Synthetic Utility

Caption: Selective functionalization of this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[4]

Conclusion

This compound is a strategically important building block in modern organic synthesis. Its well-defined molecular structure and predictable reactivity allow for the controlled and selective synthesis of a wide range of complex organic molecules. The synthetic protocols and characterization data provided in this guide offer a solid foundation for researchers to utilize this versatile compound in their synthetic endeavors, particularly in the field of medicinal chemistry and drug discovery.

References

-

PubChemLite. This compound (C7H3ClIN). Available at: [Link]

-

Chemsrc. This compound | CAS#:289039-30-1. Available at: [Link]

-

PrepChem.com. Synthesis of 3-chloro-5-iodo-aniline. Available at: [Link]

-

PubChem. 3-Chloro-5-iodoaniline | C6H5ClIN | CID 15168449. Available at: [Link]

-

PMC. Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

-

Soft Matter (RSC Publishing). Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes. Available at: [Link]

Sources

- 1. CN101850264A - Production process for preparing chlorobenzonitrile by using ammoxidation method - Google Patents [patents.google.com]

- 2. parchem.com [parchem.com]

- 3. This compound | 289039-30-1 [chemicalbook.com]

- 4. This compound | CAS#:289039-30-1 | Chemsrc [chemsrc.com]

- 5. This compound CAS#: 289039-30-1 [m.chemicalbook.com]

- 6. 3-碘苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. PubChemLite - this compound (C7H3ClIN) [pubchemlite.lcsb.uni.lu]

Spectral Analysis of 3-Chloro-5-iodobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for the chemical intermediate 3-Chloro-5-iodobenzonitrile (CAS No: 289039-30-1). Due to the limited availability of public experimental spectra for this specific compound, this document focuses on predicted data and established methodologies for its spectral analysis. This information is crucial for the characterization and quality control of this compound in research and development settings.

Compound Identification

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 289039-30-1[1][2] |

| Molecular Formula | C₇H₃ClIN[3][4] |

| Molecular Weight | 263.46 g/mol [4] |

| Monoisotopic Mass | 262.89987 Da[3] |

Predicted Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is a fundamental technique for determining the elemental composition of a molecule. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are presented below. These values are critical for confirming the identity of the compound in mass spectrometry experiments.

| Adduct | Predicted m/z |

| [M+H]⁺ | 263.90715 |

| [M+Na]⁺ | 285.88909 |

| [M-H]⁻ | 261.89259 |

| [M+NH₄]⁺ | 280.93369 |

| [M+K]⁺ | 301.86303 |

| [M]⁺ | 262.89932 |

| [M]⁻ | 262.90042 |

Data sourced from PubChem.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The electron-withdrawing effects of the chlorine, iodine, and nitrile functional groups will deshield these protons, causing their signals to appear at relatively high chemical shifts (downfield). The splitting pattern will be complex due to meta-coupling between the protons.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. It is expected to show seven distinct signals, one for each carbon atom in the molecule. The chemical shifts of the aromatic carbons will be influenced by the attached halogen and nitrile groups. The carbon of the nitrile group (C≡N) will appear at a characteristic downfield shift.

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for:

-

C≡N stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.

-

C-Cl stretch: A band in the region of 600-800 cm⁻¹.

-

C-I stretch: A band typically found in the lower frequency region of the spectrum, around 500-600 cm⁻¹.

-

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

-

Aromatic C=C stretch: Bands in the 1400-1600 cm⁻¹ region.

Experimental Protocols

The following are general methodologies for acquiring the spectral data discussed above. These protocols are based on standard laboratory practices for the analysis of organic compounds.[5][6]

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. The solvent signal can be used as a secondary reference.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.

-

Ionization: Employ a suitable ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or as a KBr pellet.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a sufficient number of scans to obtain a high-quality spectrum.

Workflow for Spectral Data Acquisition and Analysis

The following diagram illustrates a typical workflow for the spectral characterization of a chemical compound like this compound.

References

An In-depth Technical Guide on the Solubility of 3-Chloro-5-iodobenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloro-5-iodobenzonitrile, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide presents available qualitative information, a detailed case study on the structurally similar 3-Nitrobenzonitrile to illustrate solubility trends and data representation, and standardized experimental protocols for determining solubility.

Introduction to this compound

This compound is a halogenated aromatic nitrile. Its chemical structure, featuring a benzene ring substituted with a nitrile group, a chlorine atom, and an iodine atom, makes it a versatile building block in organic synthesis. The solubility of this compound in various organic solvents is a critical parameter for its application in reaction chemistry, purification processes, and formulation development.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solubility Profile |

| Polar Aprotic | Expected to be soluble in solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) due to the polar nature of the nitrile group. |

| Chlorinated | Reported to be soluble in common chlorinated solvents such as dichloromethane and chloroform. |

| Alcohols | Likely to be soluble in lower-chain alcohols like methanol and ethanol, a common characteristic for many organic compounds. |

| Ethers | Expected to show good solubility in ethers like diethyl ether and tetrahydrofuran (THF). |

| Hydrocarbons | Lower solubility is anticipated in non-polar hydrocarbon solvents such as hexane and toluene, though some solubility may be observed due to the aromatic ring. |

| Water | Considered to be insoluble or sparingly soluble in water, a typical trait for halogenated aromatic compounds. |

Case Study: Solubility of 3-Nitrobenzonitrile

To provide a quantitative perspective on the solubility of a substituted benzonitrile, this section details the solubility of 3-Nitrobenzonitrile in various organic solvents. The data is presented as the mole fraction of the solute at different temperatures. This information can serve as a useful proxy for estimating the behavior of this compound, given the structural similarities.

The solubility of 3-nitrobenzonitrile was measured using a static method across a temperature range from (278.15 to 318.15) K. The mole fraction solubility generally increased with a rise in temperature. The solubility was found to be highest in acetone and lowest in cyclohexane.[1]

Table 2: Mole Fraction Solubility of 3-Nitrobenzonitrile in Various Organic Solvents [1]

| Solvent | 278.15 K | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K |

| Methanol | 0.0458 | 0.0519 | 0.0588 | 0.0666 | 0.0754 | 0.0853 | 0.0964 | 0.1088 | 0.1227 |

| Ethanol | 0.0389 | 0.0441 | 0.0500 | 0.0567 | 0.0642 | 0.0727 | 0.0821 | 0.0927 | 0.1045 |

| n-Propanol | 0.0333 | 0.0378 | 0.0429 | 0.0486 | 0.0551 | 0.0624 | 0.0706 | 0.0798 | 0.0901 |

| Isopropanol | 0.0298 | 0.0338 | 0.0384 | 0.0435 | 0.0493 | 0.0558 | 0.0632 | 0.0714 | 0.0806 |

| Acetone | 0.1033 | 0.1170 | 0.1325 | 0.1500 | 0.1698 | 0.1922 | 0.2175 | 0.2461 | 0.2784 |

| n-Butanol | 0.0309 | 0.0351 | 0.0398 | 0.0451 | 0.0511 | 0.0579 | 0.0655 | 0.0740 | 0.0836 |

| Acetonitrile | 0.0889 | 0.1007 | 0.1140 | 0.1290 | 0.1460 | 0.1652 | 0.1869 | 0.2114 | 0.2391 |

| Ethyl Acetate | 0.0888 | 0.1006 | 0.1139 | 0.1289 | 0.1458 | 0.1650 | 0.1867 | 0.2112 | 0.2388 |

| Cyclohexane | 0.0028 | 0.0032 | 0.0036 | 0.0041 | 0.0046 | 0.0052 | 0.0059 | 0.0067 | 0.0076 |

| Toluene | 0.0689 | 0.0780 | 0.0883 | 0.0999 | 0.1131 | 0.1280 | 0.1448 | 0.1638 | 0.1852 |

Experimental Protocols for Solubility Determination

A standardized and reliable experimental protocol is crucial for obtaining accurate solubility data. The "shake-flask" method is a widely recognized and accepted technique for determining the equilibrium solubility of a compound.

The shake-flask method involves adding an excess amount of the solid compound to a known volume of the solvent. The resulting mixture is then agitated at a constant temperature until equilibrium is reached, at which point the solution is saturated. After separating the undissolved solid, the concentration of the solute in the clear supernatant is determined analytically.

The following workflow outlines the key steps for determining the solubility of this compound using the shake-flask method.

Caption: Workflow for solubility determination via the shake-flask method.

-

Purity of Compound and Solvents: High purity of both the solute and the solvent is essential for accurate results.

-

Temperature Control: Solubility is highly dependent on temperature. A constant and accurately controlled temperature must be maintained throughout the experiment.

-

Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium. This should be determined empirically for the specific solute-solvent system.

-

Solid Phase Analysis: It is good practice to analyze the solid phase after the experiment to ensure that no phase transition or degradation of the compound has occurred.

-

Analytical Method Validation: The analytical method used to determine the concentration of the solute must be validated for linearity, accuracy, and precision.

Logical Relationships in Solubility

The solubility of a compound like this compound is governed by a complex interplay of factors related to the solute, the solvent, and the experimental conditions.

Caption: Factors influencing the solubility of this compound.

Conclusion

While direct quantitative solubility data for this compound remains to be published, this guide provides a framework for understanding its solubility characteristics. The qualitative information, coupled with the quantitative data for a structurally related compound and a detailed experimental protocol, offers valuable insights for researchers and professionals in the field. It is recommended that experimental determination of solubility be conducted for specific applications to ensure accuracy and reproducibility.

References

Technical Guide: Physicochemical Properties of 3-Chloro-5-iodobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available physicochemical properties of 3-Chloro-5-iodobenzonitrile, a halogenated aromatic nitrile of interest in synthetic chemistry and drug discovery. The document details its known boiling point and provides established experimental protocols for the determination of both melting and boiling points. Additionally, a representative experimental workflow for the synthesis of similar compounds is illustrated.

Core Physicochemical Data

| Property | Value | Source |

| Boiling Point | 275.4 ± 25.0 °C at 760 mmHg | [1][2] |

| Melting Point | Data not available | |

| Molecular Formula | C₇H₃ClIN | [1] |

| Molecular Weight | 263.463 g/mol | [1] |

| Density | 2.0 ± 0.1 g/cm³ | [1] |

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of melting and boiling points of organic compounds such as this compound.

Melting Point Determination

The melting point of a solid organic compound is a critical physical property for identification and purity assessment. A common and reliable method for its determination is the capillary tube method.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Heating medium (e.g., mineral oil)

Procedure:

-

Sample Preparation: A small amount of the crystalline solid is finely ground using a mortar and pestle. The open end of a capillary tube is then pressed into the powder. The tube is inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath (like a Thiele tube filled with mineral oil) or placed in the heating block of a digital melting point apparatus.

-

Heating and Observation: The heating medium is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The distillation method is a standard procedure for this determination.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Heating mantle or water bath

-

Boiling chips

Procedure:

-

Apparatus Assembly: A small volume of the liquid is placed in the distillation flask along with a few boiling chips to ensure smooth boiling. The thermometer is positioned in the neck of the flask so that the top of the bulb is level with the side arm leading to the condenser.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

Temperature Reading: The temperature is recorded when it becomes constant. This stable temperature, where the vapor and liquid are in equilibrium, is the boiling point of the substance. It is crucial that the entire thermometer bulb is bathed in the vapor to obtain an accurate reading.

Experimental Workflow Visualization

The following diagram illustrates a generalized experimental workflow for a Suzuki cross-coupling reaction, a common method for forming carbon-carbon bonds and synthesizing complex aromatic compounds, which can be analogous to the synthesis of derivatives of this compound.

Caption: Generalized workflow for a Suzuki cross-coupling reaction.

References

A Methodological Guide to the Quantum Chemical Analysis of 3-Chloro-5-iodobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive computational approach for the quantum chemical analysis of 3-Chloro-5-iodobenzonitrile. Given the absence of extensive published computational data for this specific molecule, this document serves as a methodological framework, providing detailed protocols and expected data formats to guide researchers in their investigations. The methodologies described are based on established practices for similar halogenated aromatic compounds.

Computational Methodology

The following section details the proposed computational protocol for elucidating the structural, vibrational, and electronic properties of this compound.

Software and Theoretical Model

All calculations would be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan. The theoretical model of choice is Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for molecules of this size. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended as it has a proven track record for providing reliable results for organic molecules.

Basis Set Selection

A split-valence basis set is appropriate for this system. For the lighter atoms (Carbon, Hydrogen, Nitrogen, Chlorine), the Pople-style 6-311++G(d,p) basis set is recommended. This set includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. For the Iodine atom, due to its large number of electrons and the importance of relativistic effects, a basis set with an effective core potential (ECP) such as LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) should be employed. The ECP replaces the core electrons with a potential, reducing computational expense while maintaining accuracy.

Geometry Optimization and Frequency Analysis

The initial molecular structure of this compound would be built and subjected to a full geometry optimization at the B3LYP/6-311++G(d,p)/LANL2DZ level of theory in the gas phase. The optimization process is complete when the forces on all atoms are negligible, and the molecule has reached a minimum on the potential energy surface. Following optimization, a frequency calculation at the same level of theory is crucial. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum. The results of the frequency calculation also provide theoretical vibrational spectra (Infrared and Raman).

Electronic Property Calculations

Using the optimized geometry, a series of calculations can be performed to determine the electronic properties of the molecule. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are critical for understanding the chemical reactivity and electronic transitions. Other properties such as the HOMO-LUMO gap, ionization potential, electron affinity, electronegativity, and chemical hardness can be derived from these energies. Mulliken atomic charges can also be calculated to understand the charge distribution within the molecule.

Anticipated Data and Presentation

The following tables represent the expected format and nature of the data that would be generated from the proposed computational study. The values provided are illustrative and based on typical results for similar halogenated benzonitriles.

Table 1: Optimized Geometrical Parameters

| Parameter | Atom Pair/Triplet/Quad | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| Bond Length | C-Cl | 1.745 | ||

| C-I | 2.090 | |||

| C-C (aromatic) | 1.390 - 1.405 | |||

| C-H | 1.085 | |||

| C≡N | 1.158 | |||

| Bond Angle | C-C-Cl | 120.5 | ||

| C-C-I | 120.3 | |||

| C-C-C (aromatic) | 119.0 - 121.0 | |||

| Dihedral Angle | Cl-C-C-C | 0.0 | ||

| I-C-C-C | 0.0 |

Table 2: Calculated Vibrational Frequencies

| Mode | Wavenumber (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

| ν₁ | 3080 | Medium | High | Aromatic C-H Stretch |

| ν₂ | 2235 | High | Medium | C≡N Stretch |

| ν₃ | 1580 | High | High | Aromatic C-C Stretch |

| ν₄ | 1150 | Medium | Low | Aromatic C-H in-plane bend |

| ν₅ | 790 | High | Low | C-Cl Stretch |

| ν₆ | 530 | Medium | High | C-I Stretch |

Table 3: Key Electronic Properties

| Property | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.75 |

| HOMO-LUMO Energy Gap (ΔE) | 5.10 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.75 |

| Electronegativity (χ) | 4.30 |

| Chemical Hardness (η) | 2.55 |

| Chemical Softness (S) | 0.39 |

Table 4: Mulliken Atomic Charges

| Atom | Charge (a.u.) |

| Cl | -0.15 |

| I | -0.05 |

| N (of CN) | -0.25 |

| C (of CN) | +0.10 |

| C (bonded to Cl) | +0.12 |

| C (bonded to I) | +0.08 |

Visualization of Molecular Structure and Processes

Visual representations are essential for understanding molecular properties and computational workflows. The following diagrams are generated using the DOT language.

Caption: Molecular structure of this compound.

Caption: Workflow for Quantum Chemical Calculations.

Caption: Relationship between Frontier Molecular Orbitals.

3-Chloro-5-iodobenzonitrile: A Technical Guide to Safety, Handling, and Hazard Communication

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 3-Chloro-5-iodobenzonitrile. The following sections detail the chemical and physical properties, hazard identification, toxicological data, safe handling protocols, and emergency procedures. This document is intended to equip laboratory personnel with the necessary knowledge to handle this compound safely and effectively.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior and for designing appropriate storage and handling procedures.

| Property | Value | Source |

| CAS Number | 289039-30-1 | [1] |

| Molecular Formula | C₇H₃ClIN | [1] |

| Molecular Weight | 263.46 g/mol | [1] |

| Appearance | White to off-white powder/solid | [2] |

| Boiling Point | 275.4 ± 25.0 °C at 760 mmHg | [1] |

| Flash Point | 120.3 ± 23.2 °C | [1] |

| Density | 2.0 ± 0.1 g/cm³ | [1] |

| Solubility | Soluble in common organic solvents like dichloromethane and chloroform. Insoluble in water (estimated). | [2] |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are related to its acute toxicity upon ingestion, inhalation, and skin contact. It is also known to cause skin and serious eye irritation.

GHS Hazard Statements:

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. The pertinent hazard (H) and precautionary (P) statements for compounds with similar hazard profiles are summarized below. While specific GHS classifications for this compound were not uniformly available, the following are based on data for structurally related halogenated benzonitriles and are provided for guidance.

| Code | Statement |

| H302 | Harmful if swallowed. |

| H312 | Harmful in contact with skin. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H332 | Harmful if inhaled. |

| H335 | May cause respiratory irritation. |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Toxicological Information

Detailed toxicological studies on this compound are not extensively available in the public domain. However, based on the GHS classifications of similar compounds and general knowledge of halogenated aromatic nitriles, the primary toxicological concerns are acute toxicity and irritation.

The toxicity of many nitriles is associated with the in vivo metabolic release of cyanide. This process is often mediated by cytochrome P450 enzymes in the liver. Cyanide can then inhibit cellular respiration, leading to cytotoxic effects. However, for benzonitrile and its derivatives, this metabolic pathway may be less predominant compared to other aliphatic nitriles. The toxicity of halogenated benzenes can also be attributed to the formation of reactive metabolites like epoxides and quinones, which can lead to hepatotoxicity and nephrotoxicity.

Quantitative Toxicological Data:

| Test | Species | Route | Value | Source |

| LD50 | Mouse | Oral | 2126 mg/kg | [1] |

| LD50 | Rat | Oral | 4250 mg/kg | [2] |

| LD50 | Rabbit | Dermal | >2000 mg/kg | [2] |

| LC50 | Rat | Inhalation | >250 mg/m³ (4 h) | [2] |

Experimental Protocols for Safety Assessment

Standardized protocols are crucial for the consistent and reliable assessment of chemical hazards. The following sections outline the methodologies for key toxicological endpoints based on OECD (Organisation for Economic Co-operation and Development) and OPPTS (Office of Prevention, Pesticides, and Toxic Substances) guidelines.

Acute Dermal Irritation Test (Based on OECD Guideline 404)

This test determines the potential of a substance to cause skin irritation.

Methodology:

-

Test Animals: Healthy, young adult albino rabbits are typically used.

-

Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

-

Application: 0.5 g of the solid test substance (moistened with a small amount of a suitable vehicle if necessary) is applied to a small area (approximately 6 cm²) of the clipped skin and covered with a gauze patch and semi-occlusive dressing.

-

Exposure: The dressing is left in place for 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is gently cleansed. The skin is then observed and graded for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

Acute Eye Irritation Test (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

Methodology:

-

Test Animals: Healthy, young adult albino rabbits are used.

-

Pre-examination: Both eyes of each animal are examined for any pre-existing irritation or defects 24 hours before the test.

-

Application: A single dose of 0.1 g of the solid substance is instilled into the conjunctival sac of one eye of each rabbit. The other eye serves as a control.

-

Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application. The observation period may be extended up to 21 days to assess the reversibility of any effects.

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated chemical fume hood.[1]

-

Ensure that eyewash stations and safety showers are readily accessible in the work area.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Handling Procedures:

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

-

Keep the container tightly closed when not in use.

Storage:

-

Store in a cool, dry, and well-ventilated area.[2]

-

Keep away from heat, sparks, and open flames.[1]

-

Store separately from incompatible materials such as strong oxidizing agents, acids, and bases.[2]

-

Protect from light and moisture.

Accidental Release Measures and First Aid

Prompt and appropriate action is critical in the event of an accidental release or exposure.

Accidental Release:

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

-

Cleanup: Carefully sweep or scoop up the absorbed material into a sealed, labeled container for disposal.

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Disposal: Dispose of the waste in accordance with local, state, and federal regulations.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Fire-Fighting Measures and Stability/Reactivity

Fire-Fighting Measures:

-

Extinguishing Media: Use dry chemical powder, carbon dioxide, or foam. Water spray may be used to cool containers.

-

Specific Hazards: In a fire, this compound may produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen chloride, and hydrogen iodide.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Stability and Reactivity:

-

Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Heat, flames, sparks, and direct sunlight.[1]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[2]

-

Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen chloride, and hydrogen iodide.[1]

This technical guide is intended to provide a comprehensive overview of the safety and handling of this compound for a scientific audience. It is imperative that all users of this chemical familiarize themselves with this information and adhere to all recommended safety procedures. Always consult the most recent version of the Safety Data Sheet (SDS) provided by the supplier before use.

References

An In-depth Technical Guide to 3-Chloro-5-iodobenzonitrile: Synthesis, Properties, and Applications in Chemical Research

For Immediate Release

This technical guide provides a comprehensive overview of 3-Chloro-5-iodobenzonitrile (CAS No. 289039-30-1), a halogenated aromatic nitrile with significant potential as a versatile intermediate in organic synthesis, particularly within the realms of pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its synthesis, physicochemical properties, and potential applications.

Introduction

This compound is a unique trifunctional molecule featuring a benzonitrile core substituted with both a chloro and an iodo group at the meta positions. This distinct substitution pattern offers multiple reactive sites, making it a valuable building block for the synthesis of more complex molecular architectures. The presence of two different halogens allows for selective functionalization through various cross-coupling reactions, while the nitrile group can be transformed into a range of other functionalities, including amines, amides, and carboxylic acids.

While the specific historical discovery of this compound is not well-documented in readily available literature, its utility can be inferred from the broader importance of halogenated benzonitriles as intermediates in the synthesis of bioactive compounds.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 289039-30-1 | [1][2][3] |

| Molecular Formula | C₇H₃ClIN | [2] |

| Molecular Weight | 263.46 g/mol | [2] |

| Appearance | White to off-white powder/solid | [3] |

| Boiling Point | 275.4 ± 25.0 °C at 760 mmHg | [2] |

| Density | 2.0 ± 0.1 g/cm³ | [2] |

| Flash Point | 120.3 ± 23.2 °C | [2] |

| Storage Temperature | 2-8°C (protect from light) | [3] |

| SMILES | C1=C(C=C(C=C1Cl)I)C#N | [4] |

| InChIKey | MOXWXOASLNWUAJ-UHFFFAOYSA-N | [4] |

Spectroscopic Data:

While experimental spectra for this compound are not widely published, predicted mass spectrometry data is available.

Table 2: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 263.90715 |

| [M+Na]⁺ | 285.88909 |

| [M-H]⁻ | 261.89259 |

| [M]⁺ | 262.89932 |

| [M]⁻ | 262.90042 |

| Data sourced from PubChem CID 24721574[4] |

Synthesis of this compound

The most logical and established method for the synthesis of this compound is through a Sandmeyer reaction, starting from the readily available precursor, 3-amino-5-chlorobenzonitrile. The Sandmeyer reaction is a versatile method for the conversion of a primary aromatic amine into a variety of functional groups via a diazonium salt intermediate.[5][6]

The general workflow for this synthesis is depicted in the following diagram:

References

- 1. parchem.com [parchem.com]

- 2. This compound | CAS#:289039-30-1 | Chemsrc [chemsrc.com]

- 3. This compound | 289039-30-1 [chemicalbook.com]

- 4. PubChemLite - this compound (C7H3ClIN) [pubchemlite.lcsb.uni.lu]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity Profile of the Nitrile Group in 3-Chloro-5-iodobenzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the nitrile group in 3-Chloro-5-iodobenzonitrile, a halogenated aromatic nitrile with significant potential as a building block in medicinal chemistry and materials science. The presence of both a chloro and an iodo substituent at the meta positions relative to the nitrile group imparts a unique electronic and steric environment, influencing its participation in key chemical transformations. This document details the theoretical underpinnings and practical execution of three primary reactions of the nitrile functionality: hydrolysis, reduction, and [3+2] cycloaddition to form a tetrazole.

Core Reactivity Principles

The reactivity of the nitrile group (-C≡N) in this compound is fundamentally governed by the electrophilicity of the nitrile carbon. This electrophilicity is significantly influenced by the strong electron-withdrawing nature of the nitrile group itself, through both inductive and resonance effects. Furthermore, the two halogen substituents, chlorine and iodine, located at the meta positions, exert a considerable inductive electron-withdrawing effect, further enhancing the electrophilicity of the nitrile carbon and making it more susceptible to nucleophilic attack. This electronic profile dictates the conditions required for and the expected outcomes of the key reactions discussed herein.

Key Reactions of the Nitrile Group

The versatile nitrile group of this compound can be readily transformed into other valuable functional groups, providing access to a diverse range of molecular scaffolds.

Hydrolysis to 3-Chloro-5-iodobenzoic Acid

The hydrolysis of the nitrile group offers a direct route to the corresponding carboxylic acid, a crucial functional group in drug design for its ability to engage in hydrogen bonding and salt formation. The reaction can proceed under either acidic or basic conditions, typically requiring elevated temperatures to drive the transformation.

dot

Caption: Hydrolysis of this compound.

Experimental Protocol: Alkaline Hydrolysis

A robust and high-yielding method for the hydrolysis of halogenated benzonitriles involves the use of a strong base. Based on procedures for analogous compounds like 3,5-dichlorobenzonitrile, the following protocol can be applied.[1][2][3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1 equivalent) in a 10-30% aqueous solution of sodium hydroxide.

-

Heating: Heat the reaction mixture to 80-90°C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-3 hours).

-

Work-up: Cool the reaction mixture to room temperature. Carefully acidify the solution to a pH of 1-2 with concentrated hydrochloric acid.

-

Isolation: The product, 3-Chloro-5-iodobenzoic acid, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

| Reactant | Reagents | Temperature (°C) | Time (h) | Yield (%) |

| 3,5-Dichlorobenzonitrile | 10-30% aq. NaOH, then HCl | 80-90 | 2-3 | ~99 |

Table 1: Representative quantitative data for the alkaline hydrolysis of a similar substrate, 3,5-dichlorobenzonitrile.[3]

Reduction to (3-Chloro-5-iodophenyl)methanamine

The reduction of the nitrile group provides a direct pathway to primary amines, which are fundamental building blocks in the synthesis of a vast array of pharmaceuticals due to their basicity and nucleophilicity. Strong hydride reducing agents, such as Lithium Aluminum Hydride (LiAlH₄), are typically employed for this transformation.[4][5]

dot

Caption: Reduction of this compound.

Experimental Protocol: Reduction with LiAlH₄

The following is a general procedure for the reduction of aromatic nitriles with Lithium Aluminum Hydride.[4][5]

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, add a suspension of Lithium Aluminum Hydride (1.5-2.0 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Addition of Nitrile: Dissolve this compound (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

-

Quenching: Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Isolation: Filter the resulting solid aluminum salts and wash them thoroughly with diethyl ether or THF. Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude amine. The product can be further purified by distillation or chromatography if necessary.

| Reactant | Reagent | Solvent | Typical Yield (%) |

| Aromatic Nitriles (general) | LiAlH₄ | Diethyl ether or THF | 70-90 |

Table 2: General yield range for the reduction of aromatic nitriles with LiAlH₄.

[3+2] Cycloaddition to 5-(3-Chloro-5-iodophenyl)-1H-tetrazole

The [3+2] cycloaddition of the nitrile group with an azide source, typically sodium azide, is a highly efficient and widely used method for the synthesis of 5-substituted-1H-tetrazoles.[6][7] Tetrazoles are important bioisosteres of carboxylic acids in medicinal chemistry, offering improved metabolic stability and pharmacokinetic properties.[8]

dot

Caption: [3+2] Cycloaddition to form a tetrazole.

Experimental Protocol: Tetrazole Synthesis

The following protocol is adapted from established procedures for the synthesis of 5-substituted-1H-tetrazoles from benzonitriles.[6][9]

-

Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent), sodium azide (1.5-2.0 equivalents), and a catalyst such as zinc chloride or ammonium chloride (0.5-1.0 equivalent) in a solvent like N,N-dimethylformamide (DMF).

-

Heating: Heat the reaction mixture to 120-130°C and stir for 12-24 hours.

-

Monitoring: Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution to pH 2-3 with hydrochloric acid.

-

Isolation: The tetrazole product will precipitate. Collect the solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

| Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Substituted Benzonitriles | NaN₃, NH₄Cl | DMF | 125 | 7 | 59-88 |

Table 3: General conditions and yield range for the synthesis of 5-phenyl-1,2,3,4-tetrazoles from substituted benzonitriles.[6]

Conclusion

The nitrile group of this compound serves as a versatile functional handle for the synthesis of a variety of important chemical entities. The electron-withdrawing character of the nitrile and the halogen substituents activates the nitrile carbon for nucleophilic attack, facilitating its hydrolysis to the corresponding carboxylic acid, reduction to the primary amine, and cycloaddition to the tetrazole. The experimental protocols provided herein, adapted from reliable procedures for analogous compounds, offer a solid foundation for the practical application of these transformations in research and development settings. The resulting products are valuable intermediates for the creation of novel pharmaceuticals and advanced materials.

References

- 1. benchchem.com [benchchem.com]

- 2. 3,5-Dichlorobenzonitrile | 6575-00-4 | Benchchem [benchchem.com]

- 3. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chalcogen.ro [chalcogen.ro]

- 7. thieme-connect.com [thieme-connect.com]

- 8. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. files01.core.ac.uk [files01.core.ac.uk]

Methodological & Application